4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
CAS No.: 899228-13-8
Cat. No.: VC7898885
Molecular Formula: C13H11BrFNO2S
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899228-13-8 |
|---|---|
| Molecular Formula | C13H11BrFNO2S |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H11BrFNO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |
| Standard InChI Key | STMCMTUVWDNIGS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
4-Bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C13H11BrFNO2S and a molecular weight of approximately 344.2 g/mol . This compound belongs to the sulfonamide class, which is known for its diverse biological and chemical applications. The presence of bromine, fluorine, and a sulfonamide group attached to a benzene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthesis Methods
The synthesis of 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-fluoro-2-methylbenzylamine or a similar amine derivative under controlled conditions. The reaction often requires a base like triethylamine to facilitate the formation of the sulfonamide bond. Purification techniques such as recrystallization or column chromatography are used to obtain the compound with high purity .
Applications in Research
This compound is used as a building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including substitution, oxidation, and coupling reactions, making it valuable for synthesizing more complex molecules . Additionally, its unique structure allows it to interact with biological targets, which is useful in studies related to enzyme inhibition and drug development.
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